molecular formula C21H18Cl2N2O3S B6049458 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide

2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide

Cat. No. B6049458
M. Wt: 449.3 g/mol
InChI Key: DTQILFCGSKJKIK-UHFFFAOYSA-N
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Description

2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) signaling pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immunity, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

BMS-345541 selectively inhibits the 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide complex, which is responsible for the phosphorylation and subsequent degradation of IκB proteins. The degradation of IκB proteins leads to the activation of the NF-κB pathway, which regulates the expression of various genes involved in inflammation, immunity, and cell survival. By inhibiting the 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide complex, BMS-345541 blocks the activation of the NF-κB pathway, leading to reduced inflammation, cell survival, and proliferation.
Biochemical and physiological effects:
BMS-345541 has been shown to have various biochemical and physiological effects, including reduced inflammation, reduced cell survival, and proliferation, and reduced production of autoantibodies and cytokines. BMS-345541 has also been shown to have a synergistic effect with other chemotherapeutic agents, leading to enhanced anticancer activity.

Advantages and Limitations for Lab Experiments

BMS-345541 has several advantages for lab experiments, including its selectivity for the 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide complex, its ability to inhibit the NF-κB pathway, and its potential therapeutic applications in various diseases. However, BMS-345541 also has some limitations, including its toxicity and potential off-target effects. Further studies are needed to fully understand the safety and efficacy of BMS-345541 in various disease models.

Future Directions

There are several future directions for the study of BMS-345541, including the optimization of its pharmacokinetic properties, the identification of its potential off-target effects, and the evaluation of its safety and efficacy in various disease models. Further studies are also needed to understand the molecular mechanisms underlying the synergistic effect of BMS-345541 with other chemotherapeutic agents. Additionally, the potential use of BMS-345541 as a therapeutic agent in combination with other drugs or as a targeted therapy for specific diseases should be explored.

Synthesis Methods

BMS-345541 can be synthesized using a multi-step process involving the reaction of 2,5-dichloroaniline with benzylmethylsulfone followed by the reaction with 2,5-dichlorobenzoyl chloride. The resulting compound is then subjected to further purification and characterization.

Scientific Research Applications

BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, BMS-345541 has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. BMS-345541 has been shown to reduce inflammation by inhibiting the NF-κB pathway. In autoimmune disorders, BMS-345541 has been shown to reduce the production of autoantibodies and cytokines, which are involved in the pathogenesis of these disorders.

properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(14-15-7-3-2-4-8-15)20-10-6-5-9-17(20)21(26)24-19-13-16(22)11-12-18(19)23/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQILFCGSKJKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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